4-Nitrosohydrochlorothiazide
Overview
Description
4-Nitrosohydrochlorothiazide is a pharmaceutical reference standard categorized under cardiac drugs and beta blockers . It is also classified as an impurity and a diuretic . The molecular formula of this compound is C7 H7 Cl N4 O5 S2 and it has a molecular weight of 326.737 .
Synthesis Analysis
Hydrochlorothiazide, a related compound, is synthesized by either the reaction of paraformaldehyde with 5-chloro-2, 4-disulfamoylaniline in nonaqueous media, or the reaction of formaldehyde with 6-chloro-7-sulfamoyl2H-1, 2, 4-benzothiadiazine-1, 1-dioxide in aqueous alkaline solution .Molecular Structure Analysis
The molecular structure of this compound consists of a neat molecular formula C7 H7 Cl N4 O5 S2 . The exact structure might require further analysis using advanced techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7 H7 Cl N4 O5 S2 and a molecular weight of 326.737 . More specific properties like melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Ecotoxicological Impact
4-Nitrophenol, closely related to 4-Nitrosohydrochlorothiazide, has been studied for its ecotoxicological effects in aquatic ecosystems. Research by Zieris, Feind, and Huber (1988) revealed that 4-Nitrophenol significantly altered water chemistry, affected the balance of aquatic species, and led to a decline in aquatic fauna like Cladocera and Cyclopida (Zieris, Feind, & Huber, 1988).
Chemical Transformations and Binding Modes
Simonov et al. (2005) investigated the transformation of hydrochlorothiazide into its N-nitroso derivative, this compound. This study provided insights into different hydrogen bonding modes and the impact of the nitroso group on binding modes and crystal packing in the formation of this derivative (Simonov et al., 2005).
Formation and Stability of Derivatives
Gold and Mirvish (1977) explored the nitrosation of various drugs, including hydrochlorothiazide, leading to the formation of N-nitroso derivatives like this compound. Their study provided data on the solubility, stability, and toxicological aspects of these compounds (Gold & Mirvish, 1977).
Environmental Remediation and Detection
Haghighi Podeh, Bhattacharya, and Qu (1995) demonstrated the toxic effects of nitrophenols on methanogenic systems, which is relevant for understanding the environmental impact and potential remediation strategies for compounds like this compound (Haghighi Podeh, Bhattacharya, & Qu, 1995). Zhu et al. (2018) developed an electrochemical sensor for detecting toxic pollutants, including nitro compounds, which could be applied for monitoring this compound in environmental samples (Zhu et al., 2018).
Pharmaceutical Analysis
Maheshwari and Shukla (2008) developed a method for the spectrophotometric analysis of hydrochlorothiazide, which could potentially be adapted for analyzing this compound in pharmaceutical preparations (Maheshwari & Shukla, 2008).
Safety and Hazards
Future Directions
The nitrosamine crisis has been a persistent problem for the past years, starting with the pharmaceutical group of sartans, antidiabetic drugs, antihistamines, and antibiotics also became the subject of investigation . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .
Mechanism of Action
Target of Action
4-Nitrosohydrochlorothiazide is a derivative of Hydrochlorothiazide (HCTZ), a thiazide-type diuretic medication . HCTZ is primarily used for the treatment of hypertension and edema . The primary targets of HCTZ are the epithelial cells of the distal convoluted tubule . It is transported into these cells by the organic anion transporters OAT1, OAT3, and OAT4 .
Mode of Action
Once inside the epithelial cells, HCTZ is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4) . As a diuretic, HCTZ inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by HCTZ. HCTZ’s action leads to increased excretion of sodium, chloride, and water, affecting the body’s fluid balance and blood pressure
Pharmacokinetics
For hctz, it is known that the onset of diuresis occurs approximately 2 hours after administration, with a peak effect at 4 to 6 hours . The half-life of elimination is approximately 6 to 15 hours .
Result of Action
It is known that hctz leads to increased excretion of sodium, chloride, and water, which can reduce blood pressure and decrease edema
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the formation of nitroso hydrochlorothiazide in the formulated drug product could potentially occur as a result of Nitrosation of HCTZ through interaction with traces of nitrite in excipients
Biochemical Analysis
Biochemical Properties
It is known that it degrades rapidly at pH values 6 to 8 . The main degradation products identified are formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivative .
Cellular Effects
It is known that it degrades rapidly in physiologically relevant aqueous conditions .
Molecular Mechanism
It is known that it degrades rapidly at pH values 6 to 8 . The corresponding aryl diazonium salt, which would be obtained from metabolic activation of 4-Nitrosohydrochlorothiazide, is not observed in the this compound degradation pathway .
Temporal Effects in Laboratory Settings
This compound degrades rapidly at pH values 6 to 8 . Interestingly, degradation of this compound at pH values from 5 to 1 is significantly slower and provides a different impurity profile when compared to the profile generated between pH 6 and 8 .
Metabolic Pathways
Properties
IUPAC Name |
6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIRHJVSXLTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213219 | |
Record name | 4-Nitrosohydrochlorothiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63779-86-2 | |
Record name | 4-Nitrosohydrochlorothiazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063779862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrosohydrochlorothiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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